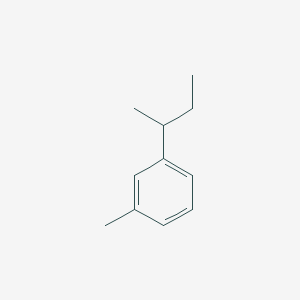

Benzene, 1-methyl-3-(1-methylpropyl)-

Description

BenchChem offers high-quality Benzene, 1-methyl-3-(1-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methyl-3-(1-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-10(3)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNILBOMCXQZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938909 | |

| Record name | 1-(Butan-2-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-10-7 | |

| Record name | 1-Methyl-3-(1-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-3-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Butan-2-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Benzene, 1-methyl-3-(1-methylpropyl)-

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzene, 1-methyl-3-(1-methylpropyl)-, an aromatic hydrocarbon of interest to researchers in organic synthesis, materials science, and drug development. This document delves into the compound's structural and physical characteristics, predicted spectral data, and detailed experimental protocols for its analysis. Furthermore, it explores its synthesis, reactivity, and safety considerations, offering a holistic resource for scientists and professionals.

Introduction

Benzene, 1-methyl-3-(1-methylpropyl)-, also known as 3-sec-butyltoluene, is a disubstituted aromatic compound. Its molecular structure, featuring both a methyl and a sec-butyl group on a benzene ring, imparts specific physicochemical properties that are critical for its potential applications. Understanding these properties is paramount for its effective use in research and development, particularly in contexts where molecular interactions, solubility, and reactivity are key parameters. This guide aims to provide a detailed and practical understanding of this compound for a scientific audience.

Chemical Identity and Structure

The foundational information for Benzene, 1-methyl-3-(1-methylpropyl)- is summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Benzene, 1-methyl-3-(1-methylpropyl)- | IUPAC |

| Common Name | 3-sec-Butyltoluene | - |

| CAS Number | 1772-10-7 | [1] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| SMILES | CCC(C)c1cccc(C)c1 | - |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="CH3"]; "C8" [label="CH"]; "C9" [label="CH2"]; "C10" [label="CH3"]; "C11" [label="CH3"];"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C1" -- "C7"; "C3" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C8" -- "C11";

// Benzene ring double bonds"C1" -- "C2" [style=bold]; "C3" -- "C4" [style=bold]; "C5" -- "C6" [style=bold]; }

Figure 1: 2D Chemical Structure of 3-sec-Butyltoluene.

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its handling, application, and analysis. The following table summarizes the key physicochemical data for 3-sec-butyltoluene.

| Property | Value | Source(s) |

| Boiling Point | 193.5 °C at 760 mmHg | [1] |

| Melting Point | -44.72 °C (estimate) | [1] |

| Density | 0.86 g/cm³ | [1] |

| Refractive Index | 1.49 | [1] |

| Flash Point | 63 °C | [1] |

| Vapor Pressure | 0.647 mmHg at 25 °C | [1] |

| LogP (Predicted) | 4.55 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |

Spectroscopic Profile (Predicted)

Due to the limited availability of experimentally derived spectra for 3-sec-butyltoluene, this section provides predicted spectral data based on its chemical structure and established principles of spectroscopy for similar aromatic compounds.

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. For 3-sec-butyltoluene, the following proton signals are predicted:

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 7.0-7.3 ppm, corresponding to the four protons on the benzene ring. The meta-substitution pattern will lead to distinct coupling patterns.

-

Benzylic Methine Proton (-CH-): A multiplet is predicted around δ 2.6-2.8 ppm, coupled to the adjacent methyl and methylene protons of the sec-butyl group.

-

Methyl Protons of Toluene (-CH₃): A singlet is expected around δ 2.3 ppm for the methyl group directly attached to the benzene ring.

-

Methylene Protons of sec-Butyl (-CH₂-): A multiplet is anticipated around δ 1.5-1.7 ppm.

-

Methyl Protons of sec-Butyl (-CH₃): A doublet is expected around δ 1.2 ppm, coupled to the benzylic methine proton.

-

Terminal Methyl Protons of sec-Butyl (-CH₃): A triplet is predicted around δ 0.8 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 3-sec-butyltoluene, the following signals are predicted:

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm) due to the lack of symmetry in the meta-disubstituted ring.

-

Benzylic Methine Carbon (-CH-): A signal is predicted around δ 40-45 ppm.

-

Methyl Carbon of Toluene (-CH₃): A signal is expected around δ 21 ppm.

-

Methylene Carbon of sec-Butyl (-CH₂-): A signal is anticipated around δ 30-35 ppm.

-

Methyl Carbon of sec-Butyl (-CH₃): A signal is expected around δ 20-25 ppm.

-

Terminal Methyl Carbon of sec-Butyl (-CH₃): A signal is predicted around δ 12-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

The infrared spectrum reveals the functional groups present in a molecule. For 3-sec-butyltoluene, the following characteristic absorption bands are predicted:

-

Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.[2]

-

Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region.[2]

-

C-H Bending (out-of-plane) for meta-disubstitution: Strong absorptions in the 690-710 cm⁻¹ and 750-810 cm⁻¹ regions are characteristic of meta-disubstituted benzenes.[3]

Mass Spectrometry (MS) (Predicted Fragmentation)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-sec-butyltoluene, the following fragmentation patterns are predicted under electron ionization (EI):

-

Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight of the compound.

-

Benzylic Cleavage: A prominent peak at m/z = 119, resulting from the loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group. Another significant peak is expected at m/z = 133 due to the loss of a methyl radical (•CH₃).

-

Tropylium Ion: A characteristic peak at m/z = 91, formed by rearrangement of the benzyl cation.[4]

Synthesis and Reactivity

Synthesis: Friedel-Crafts Alkylation

A common method for the synthesis of alkylbenzenes like 3-sec-butyltoluene is the Friedel-Crafts alkylation.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Figure 2: General workflow for the synthesis of 3-sec-butyltoluene via Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis of 3-sec-Butyltoluene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) to an excess of toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Alkylating Agent: Slowly add 2-chlorobutane dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing and Drying: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure 3-sec-butyltoluene.

Reactivity

The reactivity of 3-sec-butyltoluene is primarily governed by the aromatic ring and the benzylic position of the sec-butyl group.

-

Electrophilic Aromatic Substitution: The alkyl groups are activating and ortho-, para-directing. However, the meta-position of the existing substituents will influence the position of further substitution.

-

Oxidation: The benzylic C-H bond of the sec-butyl group is susceptible to oxidation.

-

Free Radical Halogenation: The benzylic position can undergo free-radical halogenation.

Experimental Protocols for Physicochemical Property Determination

The following are detailed protocols for the experimental determination of key physicochemical properties of 3-sec-butyltoluene.

Determination of Boiling Point (Micro-scale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

-

Place a small amount of 3-sec-butyltoluene into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath gently and observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Procedure:

-

Weigh a clean and dry pycnometer (or a small volumetric flask) accurately.

-

Fill the pycnometer with 3-sec-butyltoluene up to the calibration mark, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the two weighings.

-

The volume is the known volume of the pycnometer.

-

Calculate the density using the formula: Density = Mass / Volume.

Health and Safety Information

While specific toxicological data for 3-sec-butyltoluene is limited, it should be handled with the care appropriate for a flammable aromatic hydrocarbon.

-

GHS Hazard Statements (Predicted): Flammable liquid and vapor. May be harmful if swallowed or in contact with skin. Causes skin irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid breathing vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of Benzene, 1-methyl-3-(1-methylpropyl)-. By consolidating information on its chemical identity, physical constants, predicted spectral characteristics, synthesis, and reactivity, this document serves as a valuable resource for researchers and professionals. The inclusion of detailed experimental protocols for property determination further enhances its practical utility in a laboratory setting. As with any chemical compound, adherence to appropriate safety protocols is essential when handling 3-sec-butyltoluene.

References

-

Kuck, D. (1993). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 12(5‐6), 281-312. [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Fiveable. Para-Disubstituted Benzenes Definition. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Sadek, M. M., & Mekhemer, G. A. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Journal of the American Society for Mass Spectrometry, 5(7), 641-651. [Link]

-

Ghadge, O. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge [Video]. YouTube. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Química Orgánica. IR Spectrum: Aromatics. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Vinati Organics. secondary butyl benzene (sec. butyl benzene) (sbb), cas 135-98-8. [Link]

-

Organic Syntheses. (1978). ALKENES FROM TOSYLHYDRAZONES: 2-BUTYL-1-BORNENE. Organic Syntheses, 58, 11. [Link]

-

ChemAxon. NMR Prediction. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

PubChem. Sec-Butylbenzene. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

- Google Patents. (2016).

-

ACD/Labs. NMR Prediction. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

SpectraBase. 3,5-Di-tert-butyltoluene. [Link]

-

RIFM. (2020). tert-butyltoluene, CAS Registry Number 98-51-1. [Link]

- Google Patents. (2012).

-

bioRxiv. (2023). 3DMolMS: Prediction of Tandem Mass Spectra from Three Dimensional Molecular Conformations. [Link]

-

arXiv. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. [Link]

-

bioRxiv. (2023). 3DMolMS: Prediction of Tandem Mass Spectra from Three Dimensional Molecular Conformations. [Link]

-

ResearchGate. (2023). 3DMolMS: Prediction of Tandem Mass Spectra from Three Dimensional Molecular Conformations. [Link]

- Google Patents. (2020). CN111408319B - Method for preparing p-tert-butyl toluene.

-

DSI at Columbia University. (2021, April 1). Supervised Topic Modeling for Predicting Chemical Substructure from Mass Spectrometry [Video]. YouTube. [Link]

-

ResearchGate. (2023). How to predict IR Spectra? [Link]

-

Rowan Newsletter. (2025). Predicting Infrared Spectra and Orb-v3. [Link]

-

ResearchGate. (2025). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. [Link]

-

The Good Scents Company. 4-tert-butyl toluene, 98-51-1. [Link]

-

PubChem. 4-tert-Butyltoluene. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

NIST. Butylated Hydroxytoluene. [Link]

-

ChemRxiv. (2023). Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. [Link]

-

ResearchGate. (2018). Reaction mechanism of toluene tert -butylation with tert -Butyl alcohol over H-β and H-MOR zeolite: a QM/MM study. [Link]

Sources

synthesis pathways for 3-sec-butyltoluene

An In-Depth Technical Guide to the Synthesis of 3-sec-Butyltoluene

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 3-sec-butyltoluene, a substituted aromatic hydrocarbon of interest in fine chemical synthesis and as a potential intermediate for pharmaceutical and materials science applications. We delve into two primary strategic approaches: the classical Friedel-Crafts alkylation and modern transition metal-catalyzed cross-coupling reactions. This document is structured to provide researchers, chemists, and drug development professionals with not only detailed, step-by-step protocols but also the critical scientific rationale behind the choice of reagents, catalysts, and reaction conditions. By juxtaposing the advantages and limitations of each method, this guide serves as a practical handbook for the regioselective synthesis of 3-sec-butyltoluene.

Introduction: The Challenge of Regioselective Synthesis

3-sec-Butyltoluene is an aromatic hydrocarbon characterized by a toluene core substituted with a sec-butyl group at the meta position. The synthesis of this specific isomer presents a classic chemical challenge: controlling regioselectivity. The methyl group on the toluene ring is an ortho-, para-directing activator for electrophilic aromatic substitution, making direct substitution at the meta position non-trivial. Furthermore, the sec-butyl group itself is prone to rearrangement under certain catalytic conditions. This guide will dissect the strategies employed to overcome these hurdles, focusing on methods that provide reliable and selective access to the target molecule.

Pathway I: Friedel-Crafts Alkylation under Thermodynamic Control

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] While kinetically controlled reactions favor ortho and para products, the meta isomer can be obtained as the major product by leveraging thermodynamic control.

Mechanistic Rationale: Kinetic vs. Thermodynamic Control

In the Friedel-Crafts alkylation of toluene, the initial electrophilic attack occurs preferentially at the ortho and para positions due to the electron-donating nature of the methyl group. However, the alkylation reaction is often reversible.[1] At elevated temperatures, the isomers can interconvert via dealkylation-realkylation steps. The 3-sec-butyltoluene isomer, being sterically less hindered than the ortho isomer and electronically stable, represents the thermodynamic minimum. By allowing the reaction to reach equilibrium at a sufficiently high temperature, the product distribution shifts to favor the more stable meta isomer.[2][3]

Choice of Reagents and Catalysts

-

Alkylating Agent : 2-Butanol, 2-chlorobutane, or butene can serve as the source for the sec-butyl carbocation. The use of an alcohol like 2-butanol requires a strong protic or Lewis acid to generate the carbocation.

-

Catalyst : Strong Lewis acids such as AlCl₃ or FeCl₃ are traditionally used. However, solid acid catalysts like zeolites are increasingly employed due to their ease of separation, reusability, and potential for shape selectivity.[4][5] Zeolites like H-BEA or H-Y can be effective for such alkylations.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 2-Butanol

Objective: To synthesize 3-sec-butyltoluene by exploiting thermodynamic equilibrium.

Materials:

-

Toluene (large excess)

-

2-Butanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a large excess of toluene (e.g., 5-10 equivalents).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous AlCl₃ (1.1 equivalents relative to 2-butanol) in portions with vigorous stirring.

-

Addition of Alkylating Agent: Add 2-butanol (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

-

Thermodynamic Equilibration: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90°C. Maintain this temperature for several hours (e.g., 4-6 hours) to allow for isomer equilibration. Monitor the reaction progress by GC-MS to observe the shift in isomer distribution towards the meta product.

-

Quenching: Cool the reaction mixture back to 0°C and quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess toluene and solvent under reduced pressure.

-

Purification: Purify the crude product via fractional distillation to separate the 3-sec-butyltoluene from other isomers and byproducts.

Workflow Diagram: Friedel-Crafts Alkylation```dot

Caption: Workflow for the synthesis of 3-sec-butyltoluene via Kumada coupling.

Sub-Pathway B: Negishi Coupling

The Negishi coupling is a highly versatile reaction that couples an organozinc compound with an organic halide. [7]It offers superior functional group tolerance compared to the Kumada coupling, although it requires an extra step to form the organozinc reagent. [8][9] 3.2.1. Mechanistic Rationale The mechanism is analogous to the Kumada coupling, involving oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination. Organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagent by transmetalation with a zinc halide (e.g., ZnCl₂).

3.2.2. Experimental Protocol: Negishi Coupling

Objective: To synthesize 3-sec-butyltoluene with high functional group tolerance.

Part 1: Preparation of sec-Butylzinc Halide

-

Prepare sec-butylmagnesium bromide as described in the Kumada protocol.

-

In a separate flask under an inert atmosphere, prepare a solution of anhydrous ZnCl₂ (1.1 equivalents) in THF.

-

Cool the ZnCl₂ solution to 0°C and slowly add the Grignard reagent via cannula. Stir for 1 hour at room temperature to complete the transmetalation to the organozinc species.

Part 2: Cross-Coupling Reaction

-

Setup: In a separate Schlenk flask, dissolve 3-bromotoluene (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

-

Coupling: Add the prepared sec-butylzinc halide solution to the flask via cannula.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12-24 hours until the starting material is consumed (monitor by GC-MS).

-

Workup & Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl, and perform an extractive workup as described for the Kumada coupling. Purify the product by column chromatography.

Comparative Analysis of Synthesis Pathways

| Feature | Friedel-Crafts Alkylation | Kumada Coupling | Negishi Coupling |

| Regioselectivity | Poor (mixture of isomers); relies on thermodynamic control for meta-product. | Excellent; defined by starting materials. | Excellent; defined by starting materials. |

| Carbocation Rearrangement | High risk, can lead to tert-butyltoluene byproduct. [10] | No risk. | No risk. |

| Reagent Cost | Low (Toluene, 2-butanol, AlCl₃ are inexpensive). | Moderate (Requires organometallic reagents and catalyst). | Moderate to High (Requires organozinc step and catalyst). |

| Functional Group Tolerance | Very Low (fails with deactivating groups). [1] | Low (Grignard reagents are highly basic/nucleophilic). [11] | High (Organozinc reagents tolerate many functional groups). [7] |

| Reaction Conditions | Harsh (high temp, strong acid). | Mild to moderate. | Mild to moderate. |

| Scalability | Well-established for industrial scale. | Feasible for industrial scale. [12] | More common in lab/pharma synthesis. |

| Ideal Application | Bulk synthesis where isomer separation is feasible. | Precise synthesis of the target molecule on a lab to pilot scale. | Synthesis of complex molecules or when sensitive functional groups are present. |

Conclusion

The synthesis of 3-sec-butyltoluene can be approached through fundamentally different strategies, each with distinct advantages. The Friedel-Crafts alkylation offers a cost-effective route suitable for large-scale production, provided that isomer separation is viable and the challenges of thermodynamic control can be effectively managed. In contrast, transition metal-catalyzed cross-coupling reactions , particularly the Kumada and Negishi couplings , offer unparalleled precision and regiocontrol. The Kumada coupling represents a robust and direct method using readily prepared Grignard reagents. The Negishi coupling provides the highest degree of functional group tolerance, making it the premier choice for intricate synthetic routes where delicate molecular architecture must be preserved. The selection of the optimal pathway is therefore a strategic decision dictated by the specific requirements of the research or development program, balancing factors of cost, scale, purity, and molecular complexity.

References

- Vertex AI Search. (n.d.). 3-Bromotoluene: Properties, Applications, and Synthesis. Retrieved January 14, 2026.

-

ScienceDirect. (2025). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Retrieved January 14, 2026, from [Link]

- Filo. (2025). How do you prepare sec-butyl alcohol from Grignard's synthesis?. Retrieved January 14, 2026.

- Journal of Organometallic Chemistry. (1967). Preparation and properties of di-sec-butylmagnesium. Retrieved January 14, 2026.

-

Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved January 14, 2026, from [Link]

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved January 14, 2026, from [Link]

-

AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved January 14, 2026, from [Link]

-

Lidsen. (2022). Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. Retrieved January 14, 2026, from [Link]

-

SpringerLink. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Butylmagnesium bromide. Retrieved January 14, 2026, from [Link]

- BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. Retrieved January 14, 2026.

-

Wikipedia. (n.d.). Kumada coupling. Retrieved January 14, 2026, from [Link]

-

Hep Journals. (n.d.). Shape selective catalysis in methylation of toluene: Development, challenges and perspectives. Retrieved January 14, 2026, from [Link]

- ResearchGate. (n.d.). Competitive C−N and C−O cross‐coupling of 3 with tert‐butylamine (b) or morpholine (c). Retrieved January 14, 2026.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved January 14, 2026.

-

Organic Syntheses. (n.d.). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Retrieved January 14, 2026, from [Link]

- TCI Chemicals. (n.d.). sec-Butylmagnesium Bromide (ca. 16% in Tetrahydrofuran, ca. 1mol/L). Retrieved January 14, 2026.

-

Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved January 14, 2026, from [Link]

- ScienceDirect. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Retrieved January 14, 2026.

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 14, 2026, from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol. Retrieved January 14, 2026.

- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved January 14, 2026.

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved January 14, 2026, from [Link]

- BenchChem. (n.d.).

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 14, 2026, from [Link]

-

Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene [duplicate]. Retrieved January 14, 2026, from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved January 14, 2026, from [Link]

- ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved January 14, 2026.

-

ACS Publications. (n.d.). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. Retrieved January 14, 2026, from [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Side-chain alkylation of toluene with methanol to produce styrene: an overview. Retrieved January 14, 2026, from [Link]

-

OSTI.GOV. (1989). Comparative study of shape-selective toluene alkylations over HZSM-5. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bisd[13][14]ithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved January 14, 2026.

-

Globe Thesis. (2016). Toluene Alkylation Catalysts For 2,6-DMN Synthesis. Retrieved January 14, 2026, from [Link]

- ResearchGate. (n.d.). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides. Retrieved January 14, 2026.

- ResearchGate. (2017). (PDF) STUDY OF THE ALKYLATION REACTION OF TOLUENE WITH 1-HEXENE. Retrieved January 14, 2026.

-

Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal?. Retrieved January 14, 2026, from [Link]

- ScienceDirect. (2025).

- BenchChem. (n.d.). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3,5-Bis(bromomethyl)toluene. Retrieved January 14, 2026.

-

Scientific.Net. (n.d.). Shape-Selective Alkylation of Toluene with Propylene over Modified Zeolite. Retrieved January 14, 2026, from [Link]

- Globe Thesis. (2022). Study On Shape-Selective Catalytic Alkylation Of Toluene Over Alkaline Earth Metal Oxide Modified MCM-22. Retrieved January 14, 2026.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]

- 4. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Kumada coupling - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. 3-Bromotoluene | 591-17-3 [chemicalbook.com]

structural characterization of 1-methyl-3-(sec-butyl)benzene

An In-depth Technical Guide to the Structural Characterization of 1-methyl-3-(sec-butyl)benzene

Abstract

This technical guide provides a comprehensive, multi-technique methodology for the unambiguous . Intended for researchers and professionals in analytical chemistry and drug development, this document moves beyond procedural lists to offer a deep, causality-driven narrative. We will explore the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section details not only the protocol but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow for confirming the identity, purity, and specific isomeric structure of this alkylated aromatic hydrocarbon.

Introduction and Initial Assessment

1-methyl-3-(sec-butyl)benzene is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆ and a molecular weight of 148.25 g/mol .[1][2] As an alkylbenzene, its precise structural elucidation is critical, particularly distinguishing it from its ortho- and para-isomers, which possess distinct physical and chemical properties. A definitive characterization relies not on a single technique, but on the synergistic interpretation of data from multiple orthogonal analytical methods.

The logical starting point for any structural elucidation is the determination of the Degree of Unsaturation (DoU) . This simple calculation provides foundational insight into the molecule's structure.

-

Formula: DoU = C - (H/2) + (N/2) + 1

-

Calculation for C₁₁H₁₆: DoU = 11 - (16/2) + 0 + 1 = 4

A DoU of 4 is highly indicative of a benzene ring, which contains one ring and three π-bonds. This hypothesis forms the basis of our subsequent spectroscopic investigations.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry serves two primary functions in this analysis: confirming the molecular weight and providing structural clues through the molecule's fragmentation pattern under energetic conditions.

Expertise & Rationale

Electron Ionization (EI) is the chosen method due to its ability to generate reproducible, well-defined fragment ions that are highly characteristic of the compound's structure. For alkylbenzenes, EI-MS typically induces cleavage at the weakest bonds, which are the benzylic C-C bonds, leading to the formation of stable resonance-stabilized cations. The fragmentation pattern is therefore highly predictable and diagnostic.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

GC Separation:

-

Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is ideal for separating aromatic isomers.

-

Injection: Inject 1 µL with a split ratio of 50:1 to prevent column overloading.

-

Temperature Program:

-

Initial Oven Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Data Interpretation and Validation

The resulting mass spectrum is analyzed for key ions. The presence of the molecular ion (M⁺˙) validates the molecular formula, while the fragment ions must align with the proposed structure of 1-methyl-3-(sec-butyl)benzene.

Table 1: Expected Mass Spectrometry Data for 1-methyl-3-(sec-butyl)benzene

| m/z (Charge/Mass Ratio) | Proposed Fragment Ion | Identity of Lost Neutral | Significance |

| 148 | [C₁₁H₁₆]⁺˙ | - | Molecular Ion (M⁺˙) |

| 119 | [M - C₂H₅]⁺ | Ethyl Radical | Base Peak; loss of the ethyl group from the sec-butyl chain results in a highly stable secondary benzylic carbocation. |

| 91 | [C₇H₇]⁺ | Butene | Tropylium ion, a common rearrangement fragment for alkylbenzenes.[3] |

The observation of the base peak at m/z 119 is the most compelling piece of evidence from the mass spectrum. This specific loss of 29 mass units (an ethyl group) is characteristic of a sec-butyl substituent and less likely for other butyl isomers, providing a strong piece of the structural puzzle.

Caption: Predicted EI-MS fragmentation pathway.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For 1-methyl-3-(sec-butyl)benzene, the goal is to verify the existence of an aromatic ring and aliphatic side chains, and critically, to gain evidence for the 1,3- (meta-) substitution pattern.

Expertise & Rationale

While C-H and C=C stretches confirm the basic components, the most diagnostic information comes from the "fingerprint region" (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending vibrations in this region is highly characteristic of the substitution pattern on the benzene ring. For meta-substitution, specific absorption bands are expected that differ from those for ortho- or para-isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: Perform a background scan (with a clean crystal) prior to the sample scan. The instrument software automatically generates the final transmittance or absorbance spectrum.

Data Interpretation and Validation

The spectrum is inspected for characteristic absorption bands that validate the molecular structure.

Table 2: Key Infrared Absorption Bands for 1-methyl-3-(sec-butyl)benzene

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2960-2850 | C-H Stretch | Aliphatic (sp³ C-H from methyl and sec-butyl groups)[4] |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 780-740 and 720-680 | C-H Out-of-Plane Bend | Diagnostic for 1,3- (meta-) disubstitution |

The presence of strong bands in the aliphatic C-H stretching region alongside the aromatic bands confirms the alkylbenzene nature. Most importantly, the specific combination of bands in the C-H bending region provides strong, self-validating evidence for the meta-substitution pattern.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed and unambiguous picture of the molecular structure by mapping the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a complete and trustworthy assignment.

Expertise & Rationale

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, allowing us to distinguish between the different types of protons and carbons in the molecule. Coupling patterns (splitting) in ¹H NMR reveal which protons are adjacent to one another. 2D NMR experiments are crucial for establishing definitive connectivity. A COSY spectrum connects coupled protons, while an HSQC spectrum directly links each proton to the carbon it is attached to. This multi-dimensional approach creates a self-consistent network of correlations that validates the final structure.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR: Acquire a quantitative 1D proton spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

-

2D COSY: Acquire a gradient-selected COSY spectrum to map ¹H-¹H coupling networks.

-

2D HSQC: Acquire a gradient-selected HSQC spectrum to correlate directly bonded ¹H and ¹³C nuclei.

Caption: Integrated NMR workflow for structural elucidation.

Data Interpretation and Validation

The combination of NMR experiments allows for the complete assignment of all proton and carbon signals.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.15 | Multiplet | 4H | Aromatic Protons (Ar-H) |

| b | ~2.60 | Sextet | 1H | Benzylic Methine (Ar-CH) |

| c | ~2.35 | Singlet | 3H | Toluene Methyl (Ar-CH₃) |

| d | ~1.60 | Multiplet | 2H | Methylene (-CH₂-CH₃) |

| e | ~1.25 | Doublet | 3H | Methine-bound Methyl (-CH-CH₃) |

| f | ~0.85 | Triplet | 3H | Terminal Methyl (-CH₂-CH₃) |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary Aromatic C (C-sec-butyl) |

| ~138 | Quaternary Aromatic C (C-methyl) |

| ~128-125 | Aromatic CH Carbons |

| ~42 | Benzylic Methine (Ar-CH) |

| ~31 | Methylene (-CH₂-CH₃) |

| ~22 | Methine-bound Methyl (-CH-CH₃) |

| ~21 | Toluene Methyl (Ar-CH₃) |

| ~12 | Terminal Methyl (-CH₂-CH₃) |

The COSY spectrum will show a clear correlation pathway from the benzylic proton (b) to both the methylene protons (d) and the doublet methyl protons (e), and from the methylene protons (d) to the terminal methyl protons (f). The HSQC spectrum will then definitively link each of these proton signals to their corresponding carbon signals listed in Table 4, leaving no ambiguity in the final assignment.

Conclusion: A Self-Validating System

The is achieved through a logical and self-validating workflow.

-

Mass Spectrometry confirms the molecular weight (148 amu) and suggests the sec-butyl substituent via a characteristic base peak at m/z 119.

-

Infrared Spectroscopy verifies the presence of aromatic and aliphatic moieties and, critically, provides strong evidence for the 1,3- (meta-) substitution pattern through the out-of-plane C-H bending vibrations.

-

NMR Spectroscopy , through a combination of 1D and 2D techniques, delivers the definitive and unambiguous proof of the entire molecular framework, assigning every proton and carbon and confirming their connectivity.

References

-

Stenutz, R. 1-methyl-3-sec-butylbenzene. Internet WWW Site, Tables for Chemistry. [Link]

-

Biological Magnetic Resonance Bank. sec-Butylbenzene. BMRB Entry bmse000725. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-methyl-3-(1-methylpropyl)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Sec-Butylbenzene. PubChem Compound Summary for CID 8680. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-butyl-3-methyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. M-DI(Sec-butyl)benzene. PubChem Compound Summary for CID 14120. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, (1-methylbutyl)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 1-Methyl-4-sec-butylbenzene. PubChem Compound Summary for CID 519195. [Link]

-

National Center for Biotechnology Information. 1-Butyl-3-methylbenzene. PubChem Compound Summary for CID 15327. [Link]

-

Min, D. (2021). Answer to "How can you synthesize butylbenzene from benzene and acid anhydride?". Quora. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methylbenzene (toluene). Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

Sources

- 1. 1-methyl-3-sec-butylbenzene [stenutz.eu]

- 2. Benzene, 1-methyl-3-(1-methylpropyl) [webbook.nist.gov]

- 3. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Bromo-4-fluoroaniline (CAS 1003-98-1)

A Note on Chemical Identification: Initial searches for CAS number 1772-10-7 did not yield a specific, well-characterized molecule. However, the closely related structure, 2-Bromo-4-fluoroaniline, is a well-documented and commercially available compound with the CAS number 1003-98-1 . This guide will focus on the identification, spectral characterization, and synthesis of 2-Bromo-4-fluoroaniline. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoroaniline is a halogenated aromatic amine, a class of compounds that serve as versatile building blocks in organic synthesis. The strategic placement of bromine and fluorine atoms, along with the amine group on the benzene ring, imparts a unique reactivity profile. This makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The presence of the bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final products. The nucleophilic amine group is readily functionalized, allowing for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the physicochemical properties, spectral data, and a detailed synthesis protocol for 2-Bromo-4-fluoroaniline, intended to be a valuable resource for laboratory professionals.

Part 1: Core Identification and Physicochemical Properties

A fundamental aspect of working with any chemical is the accurate confirmation of its identity and a thorough understanding of its physical properties. These data are critical for reaction planning, purification, and safe handling.

Chemical Identity

| Identifier | Value |

| Chemical Name | 2-Bromo-4-fluoroaniline |

| CAS Number | 1003-98-1 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol [2][3] |

| IUPAC Name | 2-bromo-4-fluoroaniline[4][5] |

| InChI | 1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2[5][6] |

| InChIKey | YLMFXCIATJJKQL-UHFFFAOYSA-N[4][5][6] |

| SMILES | Nc1ccc(F)cc1Br[4] |

| Synonyms | 4-Fluoro-2-bromoaniline, 2-Bromo-4-fluorobenzenamine |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to light brown crystalline solid, or clear pale yellow to brown liquid as melt.[4][7][8] | Thermo Fisher Scientific, NINGBO INNO PHARMCHEM CO.,LTD. |

| Melting Point | 59-62 °C | NINGBO INNO PHARMCHEM CO.,LTD.[7] |

| Boiling Point | 221 °C (lit.) | Sigma-Aldrich, ChemicalBook[9] |

| Density | 1.67 g/mL at 25 °C (lit.) | Sigma-Aldrich, ChemicalBook[9] |

| Refractive Index (n20/D) | 1.583 (lit.) | Sigma-Aldrich, ChemicalBook[9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[7] | NINGBO INNO PHARMCHEM CO.,LTD. |

Part 2: Synthesis of 2-Bromo-4-fluoroaniline

The most common and efficient synthesis of 2-Bromo-4-fluoroaniline involves the electrophilic bromination of 4-fluoroaniline. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making it easier and safer to handle compared to liquid bromine. N,N-dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar and aprotic, facilitating the dissolution of the reactants and the reaction's progress.

Experimental Protocol: Bromination of 4-Fluoroaniline

This protocol details the synthesis of 2-Bromo-4-fluoroaniline from 4-fluoroaniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[1][2]

Materials:

-

4-fluoroaniline (8.64 mL, 58.13 mmol)

-

N-bromosuccinimide (NBS) (11.4 g, 63.95 mmol)

-

N,N-dimethylformamide (DMF), distilled (200 mL + additional for dissolving NBS)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

n-hexane

-

Anhydrous sodium sulfate

Equipment:

-

Two-necked round-bottom flask

-

Stirring device (magnetic stirrer and stir bar)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[1][2]

-

Dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in a minimal amount of DMF.[1][2]

-

Slowly add the NBS solution dropwise to the stirring solution of 4-fluoroaniline at room temperature.[1][2] The reaction is typically exothermic, and slow addition helps to control the temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-fluoroaniline is consumed.

-

Once the reaction is complete, pour the reaction mixture into water and extract with dichloromethane (CH₂Cl₂).[2]

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio).[1][2]

-

Collect the fractions containing the desired product and concentrate to yield 2-Bromo-4-fluoroaniline, with a reported yield of up to 95%.[2]

Caption: Synthesis workflow for 2-Bromo-4-fluoroaniline.

Part 3: Spectroscopic Data and Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. This section provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-4-fluoroaniline.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 2-Bromo-4-fluoroaniline, the aromatic region is of particular interest.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.17 | dd | 8.2, 2.8 |

| H-5 | 6.86 | ddd | 8.6, 7.8, 2.8 |

| H-6 | 6.71 | dd | 8.6, 5.2 |

| -NH₂ | 3.93 | br s | - |

| Solvent: CDCl₃[10] |

Analysis:

-

The broad singlet for the -NH₂ protons is characteristic of amine protons, which often exchange with trace amounts of water in the solvent.

-

The aromatic protons are split by both neighboring protons and the fluorine atom. The doublet of doublets (dd) and doublet of doublet of doublets (ddd) patterns are consistent with the proposed substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the carbon atoms in the aromatic ring through C-F coupling.

| Carbon | Chemical Shift (δ, ppm) |

| C-4 (C-F) | 156.6, 154.2 |

| C-1 (C-NH₂) | 140.6 |

| C-5 | 119.3, 119.1 |

| C-3 | 115.9, 115.8 |

| C-6 | 115.4, 115.1 |

| C-2 (C-Br) | 108.7, 108.6 |

| Solvent: CDCl₃[10] |

Analysis:

-

The carbon atom bonded to the fluorine (C-4) exhibits a large coupling constant, resulting in a doublet, and is found furthest downfield due to the deshielding effect of the fluorine.

-

The carbon atom attached to the bromine (C-2) is shifted upfield relative to the other aromatic carbons due to the "heavy atom effect" of bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-4-fluoroaniline is expected to show characteristic absorption bands for the N-H bonds of the amine and the C-X bonds of the halogens, as well as aromatic C-H and C=C stretching.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3300 | Two bands, characteristic of a primary amine |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Aromatic C=C Stretch | 1600 - 1450 | |

| C-N Stretch | 1350 - 1250 | |

| C-F Stretch | 1250 - 1000 | Strong absorption |

| C-Br Stretch | 600 - 500 | |

| Expected ranges based on typical values for substituted anilines. |

A conforming infrared spectrum is a key quality control parameter for this compound.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

GC-MS Data:

-

Molecular Ion (M⁺): m/z 189 and 191 (in an approximate 1:1 ratio). This isotopic pattern is the hallmark of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Major Fragment: m/z 102. This corresponds to the loss of the bromine atom and a hydrogen cyanide molecule (HCN) from the molecular ion.

Caption: A general fragmentation pathway for 2-Bromo-4-fluoroaniline in EI-MS.

Part 4: Applications and Safety

Key Applications

2-Bromo-4-fluoroaniline is a key intermediate in the synthesis of various pharmaceuticals.[7] Its utility stems from the ability to selectively functionalize the amine group and the bromine atom. It is a building block for:

-

Antihistamines: Used in the synthesis of newer generation antihistamines.

-

Antidepressants: A precursor for certain serotonin-norepinephrine reuptake inhibitors (SNRIs).[7]

-

Antihypertensive agents: Employed in the development of drugs to treat high blood pressure.

Safety and Handling

2-Bromo-4-fluoroaniline is classified as a hazardous substance and should be handled with appropriate safety precautions.[7]

-

Hazards: Causes skin and eye irritation.[7] May cause respiratory irritation if inhaled.[7] Harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7] Use in a well-ventilated area or with respiratory protection.

-

Storage: Store in a cool, dry place away from incompatible materials and sources of ignition.[7]

Conclusion

2-Bromo-4-fluoroaniline (CAS 1003-98-1) is a fundamentally important building block in medicinal chemistry and organic synthesis. A thorough understanding of its identity, properties, synthesis, and spectral characteristics is paramount for its effective and safe use in a research and development setting. The protocols and data presented in this guide offer a comprehensive resource for scientists, empowering them to leverage the unique chemical attributes of this versatile molecule.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Retrieved January 14, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 27). The Chemical Properties and Synthesis of 2-Bromo-4-fluoroaniline (CAS 1003-98-1). Retrieved January 14, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoroaniline. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). The Chemistry of Anilines. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved January 14, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 4-Fluoro-2-bromoaniline, 98%. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2-Bromo-4-chloroaniline. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-4-fluoroaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 303310050 [thermofisher.cn]

- 9. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Environmental Degradation of sec-Butyltoluene Isomers

Abstract

This technical guide provides a comprehensive overview of the environmental degradation of sec-butyltoluene isomers (o-, m-, and p-sec-butyltoluene). In the absence of extensive direct experimental data for these specific isomers, this guide synthesizes current knowledge on the biodegradation of structurally analogous aromatic hydrocarbons, such as toluene and other alkylbenzenes, to propose putative degradation pathways. We delve into the key microbial players, enzymatic mechanisms, and the influence of isomerism on degradation rates. Furthermore, this guide outlines established analytical methodologies for the detection and quantification of sec-butyltoluene isomers and provides an assessment of their potential ecotoxicological impact based on data from related compounds. Detailed experimental protocols for investigating the microbial degradation and toxicity of these compounds are also presented to facilitate further research in this area. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking a deeper understanding of the environmental fate of these specific aromatic compounds.

Introduction

Sec-butyltoluene, a substituted aromatic hydrocarbon, exists as three positional isomers: ortho (o-), meta (m-), and para (p-). These compounds may enter the environment through various industrial activities, including their use as solvents or intermediates in chemical synthesis. While ubiquitous environmental contaminants like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) have been extensively studied, the environmental fate and ecotoxicity of many of their alkylated derivatives, such as the sec-butyltoluene isomers, remain less characterized.

The position of the sec-butyl group on the toluene ring significantly influences the molecule's physicochemical properties, which in turn affects its environmental behavior, including its susceptibility to microbial degradation and its toxicity to aquatic life. Understanding the isomer-specific degradation pathways is crucial for developing effective bioremediation strategies and for conducting accurate environmental risk assessments.

This guide aims to bridge the current knowledge gap by providing a detailed technical overview of the environmental degradation of sec-butyltoluene isomers. By drawing parallels with well-studied analogous compounds, we will explore the likely biotic and abiotic degradation mechanisms, identify the key microbial genera and enzymes involved, and discuss the analytical techniques required for their study.

Environmental Fate and Transport

The environmental distribution of sec-butyltoluene isomers is governed by their physical and chemical properties. Key parameters influencing their fate and transport include:

-

Water Solubility: Like other alkylbenzenes, sec-butyltoluene isomers are expected to have low water solubility. This property suggests that they will likely partition to organic matter in soil and sediment, with a lower tendency to remain dissolved in water.

-

Vapor Pressure and Volatilization: The volatility of these isomers will lead to their partitioning into the atmosphere from surface waters and moist soils. Atmospheric degradation, primarily through reactions with hydroxyl radicals, is a likely abiotic degradation pathway.

-

Adsorption: The hydrophobic nature of sec-butyltoluene isomers indicates a tendency to adsorb to soil organic carbon and sediments, which can reduce their bioavailability for microbial degradation but also limit their mobility in groundwater.

Microbial Degradation of sec-Butyltoluene Isomers

Direct experimental evidence for the microbial degradation of sec-butyltoluene isomers is limited. However, based on the extensive research on toluene and other alkylated benzenes, we can propose putative degradation pathways. The initial attack on the sec-butyltoluene molecule by microorganisms is typically catalyzed by oxygenase enzymes, which can target either the aromatic ring or the alkyl side chain.

Key Microbial Genera

Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their versatile metabolic capabilities in degrading a wide range of aromatic hydrocarbons and are likely key players in the degradation of sec-butyltoluene isomers.[1] These bacteria possess a diverse array of oxygenase enzymes capable of initiating the degradation process.

Proposed Aerobic Degradation Pathways

The aerobic degradation of sec-butyltoluene isomers is expected to proceed through one of two primary initial enzymatic attacks:

-

Dioxygenase attack on the aromatic ring: Aromatic ring dioxygenases introduce two hydroxyl groups to the benzene ring, forming a cis-dihydrodiol. This is a common initial step in the degradation of many aromatic compounds by Pseudomonas species.[2]

-

Monooxygenase attack on the aromatic ring or the alkyl side chain: Monooxygenases can hydroxylate the aromatic ring to form sec-butylphenols or sec-butylcresols, or they can hydroxylate the sec-butyl side chain.

Following the initial oxygenase attack, the resulting intermediates are channeled into central metabolic pathways. A key step is the formation of substituted catechols, which are then subject to ring cleavage by either ortho (intradiol) or meta (extradiol) cleavage pathways.[3]

The degradation of o-sec-butyltoluene is likely initiated by a dioxygenase attack on the aromatic ring, leading to the formation of 3-sec-butylcatechol. This intermediate can then be cleaved via a meta-cleavage pathway, a mechanism observed in the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1.[4]

Caption: Proposed aerobic degradation pathway for o-sec-butyltoluene.

For m- and p-sec-butyltoluene, initial attack could occur either on the aromatic ring or the methyl group of the toluene moiety. Attack on the methyl group by a monooxygenase would lead to the formation of the corresponding sec-butylbenzyl alcohol, which would be further oxidized to sec-butylbenzoic acid. The aromatic ring of sec-butylbenzoic acid would then be dihydroxylated to form a catechol intermediate, which would subsequently undergo ring cleavage.

Alternatively, a direct ring-hydroxylating monooxygenase could attack the aromatic ring to form the corresponding sec-butylcresols. These would then be further hydroxylated to form substituted catechols, which would enter a ring-cleavage pathway.

Caption: Alternative proposed aerobic degradation pathways for m- and p-sec-butyltoluene.

Influence of Isomerism on Degradation

The position of the sec-butyl group is expected to significantly influence the rate and pathway of degradation. Steric hindrance from the bulky sec-butyl group, particularly in the ortho position, may affect the ability of enzymes to access the aromatic ring or the methyl group. This could potentially lead to slower degradation rates for the ortho isomer compared to the meta and para isomers. Similar effects of isomerism on degradation rates have been observed for other alkylated aromatic compounds like xylenes.

Abiotic Degradation

In the atmosphere, sec-butyltoluene isomers are likely to be degraded by photo-oxidation, primarily through reactions with hydroxyl radicals (•OH). The rate of this degradation will depend on the atmospheric concentration of hydroxyl radicals and the specific rate constant for the reaction with each isomer. While specific data for sec-butyltoluene isomers are not available, the atmospheric half-lives are expected to be in the range of hours to a few days, similar to other alkylbenzenes.

Ecotoxicological and Environmental Impact

The ecotoxicity of sec-butyltoluene isomers has not been extensively studied. However, based on data for structurally similar compounds, they are expected to be moderately toxic to aquatic organisms. The toxicity is likely to increase with the degree of alkylation.

Aquatic Toxicity

Acute toxicity data for related compounds can provide an estimate of the potential hazard of sec-butyltoluene isomers. For example, the 48-hour EC50 for toluene in Daphnia magna is reported to be 136.9 mg/L, while for xylene, it is 50.3 mg/L.[5] The increased alkylation in sec-butyltoluene suggests that its toxicity may be in a similar or slightly more toxic range.

Table 1: Acute Aquatic Toxicity of Related Aromatic Hydrocarbons

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

| Toluene | Daphnia magna | 48-h EC50 | 136.9 | [5] |

| Xylene (isomers) | Daphnia magna | 48-h EC50 | 50.3 | [5] |

| Ethylbenzene | Daphnia magna | 48-h EC50 | 42.9 | [5] |

It is crucial to conduct specific toxicity tests for each sec-butyltoluene isomer to accurately assess their environmental risk.

Analytical Methodologies

The accurate detection and quantification of sec-butyltoluene isomers in environmental samples are essential for fate and transport studies and risk assessment. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most suitable technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

A high-resolution capillary GC column with a non-polar or medium-polarity stationary phase can effectively separate the ortho, meta, and para isomers of sec-butyltoluene. The mass spectrometer provides definitive identification based on the unique mass spectrum of each isomer.

Table 2: Example GC-MS Parameters for Alkylbenzene Isomer Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Scan Range | 40-300 m/z |

Experimental Protocols

To further elucidate the environmental degradation of sec-butyltoluene isomers, the following experimental protocols are recommended.

Protocol for Microbial Degradation Study

This protocol outlines a batch experiment to assess the aerobic biodegradation of sec-butyltoluene isomers by an enriched microbial consortium.[6]

Objective: To determine the biodegradation rate of o-, m-, and p-sec-butyltoluene and identify major metabolites.

Materials:

-

Basal salts medium (BSM)

-

sec-Butyltoluene isomers (analytical grade)

-

Environmental sample (e.g., soil or water from a contaminated site) as a source of inoculum

-

Sterile serum bottles with Teflon-lined septa

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Enrichment of Degrading Microorganisms:

-

Inoculate a flask containing BSM and a mixture of sec-butyltoluene isomers (as the sole carbon source) with the environmental sample.

-

Incubate at room temperature on a shaker.

-

Periodically transfer an aliquot to fresh medium to enrich for microorganisms capable of degrading the target compounds.

-

-

Biodegradation Experiment:

-

Set up triplicate serum bottles for each isomer and a control (without inoculum).

-

Add BSM and the specific sec-butyltoluene isomer to each bottle.

-

Inoculate the experimental bottles with the enriched microbial culture.

-

Incubate under aerobic conditions (e.g., on a rotary shaker at 150 rpm).

-

-

Sampling and Analysis:

-

At regular time intervals, sacrifice one bottle from each set.

-

Extract the aqueous phase with a suitable solvent (e.g., dichloromethane).

-

Analyze the extract by GC-MS to quantify the parent compound and identify any metabolites.

-

Caption: Experimental workflow for a microbial degradation study.

Protocol for Acute Aquatic Toxicity Testing with Daphnia magna

This protocol is based on OECD Guideline 202 for the acute immobilization test.[7]

Objective: To determine the 48-hour EC50 of each sec-butyltoluene isomer for Daphnia magna.

Materials:

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted hard water (or other suitable culture medium)

-

sec-Butyltoluene isomers

-

Glass test vessels

-

Incubator with controlled temperature and light cycle

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of each isomer in a suitable solvent (if necessary, due to low water solubility).

-

Prepare a series of test concentrations by diluting the stock solution in the culture medium. Include a control (medium only) and a solvent control (if a solvent is used).

-

-

Test Procedure:

-

Place a set number of Daphnia magna neonates (e.g., 20) into each test vessel containing the different concentrations of the test substance.

-

Incubate for 48 hours under controlled conditions (e.g., 20 ± 2 °C, 16:8 hour light:dark cycle).

-

-

Observation and Data Analysis:

-

At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

-

Calculate the percentage of immobilization for each concentration.

-

Determine the EC50 (the concentration that causes immobilization in 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).

-

Conclusion and Future Directions

The environmental degradation of sec-butyltoluene isomers is a complex process that is likely mediated by a diverse community of microorganisms, particularly bacteria from the genera Pseudomonas and Rhodococcus. While direct experimental data for these specific isomers are scarce, by drawing on the extensive knowledge of toluene and other alkylbenzene degradation, we can propose plausible metabolic pathways involving initial oxygenase attack followed by ring cleavage. The position of the sec-butyl group is expected to play a significant role in determining the rate and pathway of degradation.

The potential ecotoxicity of these compounds warrants further investigation to enable accurate environmental risk assessment. The analytical and experimental protocols outlined in this guide provide a framework for future research to fill the existing data gaps.

Key areas for future research include:

-

Isolation and characterization of microbial strains capable of degrading each sec-butyltoluene isomer.

-

Elucidation of the specific enzymatic pathways and genes involved in the degradation of each isomer.

-

Determination of the biodegradation rates of each isomer under various environmental conditions.

-

Conducting comprehensive ecotoxicity studies with a range of aquatic organisms to determine the specific toxicity of each isomer.

By addressing these research needs, we can develop a more complete understanding of the environmental fate and impact of sec-butyltoluene isomers, leading to more effective management and remediation strategies for sites contaminated with these compounds.

References

- Aydin, S., et al. (2025). Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage. Applied Microbiology and Biotechnology, 109(9).

- Inoue, K., et al. (2008). Isolation and characterization of a novel 2-sec-butylphenol-degrading bacterium Pseudomonas sp. strain MS-1. Bioscience, Biotechnology, and Biochemistry, 72(5), 1347-1354.